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Compound of Interest

Compound Name:
2-(2-Bromo-4-

formylphenoxy)acetamide

CAS No.: 701246-47-1

Cat. No.: B3038029

Get Quote

Executive Summary
2-(2-Bromo-4-formylphenoxy)acetamide (CAS: 57045-86-0 [Analogous], CID: 969858) is a

critical trisubstituted benzene intermediate used in the synthesis of complex heterocyclic

scaffolds, particularly Schiff bases and benzofuran derivatives for medicinal chemistry. Its

structural integrity—defined by the simultaneous presence of an electrophilic aldehyde, a

nucleophilic-amenable acetamide, and a reactive aryl bromide—makes it a versatile "linchpin"

molecule.

However, this versatility introduces stability challenges. The aryl bromide is susceptible to

debromination under aggressive conditions, and the aldehyde is prone to oxidation (to

carboxylic acid) or condensation. This guide provides a rigorous, self-validating framework for

verifying the identity and purity of this compound, comparing classical elemental analysis

against modern spectroscopic techniques.
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Synthetic Utility & Comparative Performance
Why choose the Bromo- variant over the Chloro- or Unsubstituted alternatives?

Feature
2-Bromo Variant

(Target)
2-Chloro Variant

(Alternative)
Unsubstituted

Variant

C-X Bond Reactivity

High: Excellent

substrate for Pd-

catalyzed cross-

coupling (Suzuki,

Buchwald-Hartwig)

under mild conditions.

Moderate/Low:

Requires harsher

conditions or

specialized ligands for

cross-coupling.

None: Inert at the

ortho-position; limited

functionalization

potential.

Crystallinity

High: Heavy atom (Br)

often facilitates better

crystal packing, aiding

purification via

recrystallization.

Moderate: Often

requires

chromatography if

recrystallization fails.

Variable: Depends

heavily on the

acetamide tail.

Cost

Higher: Brominated

starting materials (2-

bromo-4-

hydroxybenzaldehyde

) are more expensive.

Lower: Chlorinated

precursors are

commoditized.

Lowest: Basic phenol

precursors.

Stability

Moderate: Light

sensitive (C-Br bond);

requires amber

storage.

High: C-Cl bond is

robust against

photodegradation.

High: Stable under

standard conditions.

Conclusion: The 2-Bromo variant is the "High-Performance" choice for divergent synthesis

libraries where the aryl halide serves as a handle for late-stage diversification.

Synthesis & Purification Workflow
To ensure a valid analysis, the sample must be prepared correctly. The synthesis typically

involves a Williamson etherification.
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Reactants:
2-Bromo-4-hydroxybenzaldehyde

+ 2-Chloroacetamide

Reaction:
K2CO3, MeCN, Reflux

(Williamson Ether Synthesis)

Workup:
Precipitation in Ice Water

Filtration

Purification:
Recrystallization

(EtOH/H2O)

Target Product:
2-(2-Bromo-4-formylphenoxy)acetamide

Click to download full resolution via product page

Figure 1: Standard synthesis and purification workflow for phenoxyacetamide derivatives.

Verification Protocols: Comparative Analysis
Protocol A: Elemental Analysis (CHN + Halogen)
The "Classic" Standard. Combustion analysis provides the mass percentage of Carbon,

Hydrogen, and Nitrogen. For this compound, Halogen analysis (Br) is also critical.

Theoretical Values (C9H8BrNO3, MW: 258.07):

C: 41.89%

H: 3.12%

N: 5.43%

Br: 30.96%

Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

Pros: Verifies bulk purity and solvation state (detects trapped water/solvent).

Cons: Destructive; requires ~5-10 mg; cannot distinguish between isomers (e.g., O-alkylation

vs. C-alkylation).

Protocol B: Spectroscopic Validation (NMR + IR)
The "Fingerprint" Standard. Non-destructive and provides structural proof.

1H NMR (400 MHz, DMSO-d6):

Aldehyde (-CHO): Singlet,
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9.8–10.0 ppm. Diagnostic for oxidation state.

Amide (-NH2): Two broad singlets (or one humped broad singlet),

7.2–7.8 ppm. Diagnostic for amide integrity.

Ether (-OCH2-): Singlet,

4.6–4.8 ppm. Diagnostic for O-alkylation.

Aromatic (3H):

H-3 (d, J~2Hz): Ortho to Br, meta to CHO.

H-5 (dd, J~8, 2Hz): Ortho to O, meta to CHO.

H-6 (d, J~8Hz): Ortho to H-5.

FT-IR (KBr Pellet):

Amide A: 3400–3150 cm⁻¹ (N-H stretch).

Aldehyde C=O: 1685–1700 cm⁻¹.

Amide I (C=O): 1650–1670 cm⁻¹.

Ether (C-O-C): 1230–1250 cm⁻¹.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
The "Modern" Standard. Essential for publication to confirm the molecular formula.

Method: ESI-TOF or ESI-Orbitrap (Positive Mode).

Target Ion:

(approx) or

.

Isotope Pattern: The presence of Bromine (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


and

) creates a distinctive 1:1 doublet signal separated by 2 mass units.

Self-Validation Check: If the M and M+2 peaks are not of roughly equal intensity, the

bromine has been lost or the sample is contaminated.

Detailed Experimental Procedures
Experiment 1: Synthesis of 2-(2-Bromo-4-
formylphenoxy)acetamide
Note: This protocol is adapted from general procedures for phenoxyacetamides [1, 2].

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Reagents: Add 2-bromo-4-hydroxybenzaldehyde (2.01 g, 10 mmol) and anhydrous

potassium carbonate (

, 2.76 g, 20 mmol) to acetonitrile (MeCN, 30 mL).

Activation: Stir at room temperature for 30 minutes to form the phenoxide anion. Color

change to yellow/orange is typical.

Alkylation: Add 2-chloroacetamide (1.12 g, 12 mmol).

Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase:

Hexane:Ethyl Acetate 1:1).

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with

vigorous stirring. The product should precipitate as a solid.

Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts (

).

Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless or pale yellow crystals.

Experiment 2: Purity Assessment via HPLC
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To detect the unreacted phenol starting material.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

Pass Criteria: Main peak area > 98%. No peak matching the retention time of 2-bromo-4-

hydroxybenzaldehyde.

Analytical Decision Matrix
Use this flowchart to determine the release status of your compound.
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Figure 2: Analytical decision matrix for quality control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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